(6-Chloropyridin-3-yl)methyl formate
Description
(6-Chloropyridin-3-yl)methyl formate is a pyridine derivative featuring a chlorinated aromatic ring and a formate ester functional group. Its molecular formula is C₇H₆ClNO₂, with a molecular weight of 187.58 g/mol. The compound’s crystal structure (monoclinic, space group P2₁, with unit cell parameters a = 11.6954(2) Å, b = 5.7274(10) Å, c = 26.5974(5) Å, β = 102.177(10)°) was resolved via single-crystal X-ray diffraction, highlighting its planar pyridine ring and ester group geometry .
This compound is synthetically versatile, often serving as an intermediate in agrochemicals and pharmaceuticals. For example, it is a metabolite of nitenpyram, a neonicotinoid insecticide degraded by Ochrobactrum sp. strain DF-1 into intermediates like N-((6-chloropyridin-3-yl)methyl)ethanamine .
Properties
Molecular Formula |
C7H6ClNO2 |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
(6-chloropyridin-3-yl)methyl formate |
InChI |
InChI=1S/C7H6ClNO2/c8-7-2-1-6(3-9-7)4-11-5-10/h1-3,5H,4H2 |
InChI Key |
PMZUKSFSDVKSHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1COC=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of (6-Chloropyridin-3-yl)methyl formate typically involves the reaction of 6-chloropyridine-3-methanol with formic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and efficiency of the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
(6-Chloropyridin-3-yl)methyl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formate ester group into an alcohol group.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
(6-Chloropyridin-3-yl)methyl formate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)methyl formate involves its interaction with specific molecular targets and pathways. The chloropyridine ring can interact with enzymes and receptors, modulating their activity. The formate ester group can undergo hydrolysis to release formic acid, which can further participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Esters
Table 1: Comparison of Pyridine Derivatives with Ester Functional Groups
Key Findings :
- Reactivity : The formate ester in this compound undergoes faster hydrolysis compared to bulkier esters (e.g., ethyl or methyl acetates) due to reduced steric hindrance .
- Polarity: The chlorine atom at C6 and formate group increase polarity, influencing solubility in polar solvents like water or methanol .
- Degradation : Metabolites of nitenpyram, including (6-chloropyridin-3-yl)methyl derivatives, show distinct GC-MS retention times (e.g., 12.403 min for intermediate A) , suggesting differences in volatility and stability compared to brominated analogs.
Substituent Variations on the Pyridine Ring
Table 2: Impact of Substituent Position and Type
Key Findings :
- Electronic Effects : Chlorine at C6 withdraws electrons, activating the pyridine ring for electrophilic substitution, whereas methyl or methoxy groups donate electrons, altering reactivity .
- Biological Activity: (6-Chloropyridin-3-yl)methyl derivatives are more potent insecticides compared to non-halogenated analogs due to increased binding to nicotinic acetylcholine receptors .
Functional Group Modifications
Table 3: Comparison of Functional Group Replacements
Biological Activity
(6-Chloropyridin-3-yl)methyl formate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C8H8ClN O2
- Molecular Weight : 185.60 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have shown that halogenated pyridines can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics or antiseptics.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have yielded promising results. For example, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in biological systems. For instance, it has been suggested that such compounds can act as phosphodiesterase inhibitors, which play a significant role in cellular signaling pathways related to inflammation and cancer progression .
Case Studies
- Antimicrobial Study : A study involving various chlorinated pyridine derivatives, including this compound, found that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate efficacy compared to standard antibiotics.
- Cytotoxicity Assay : In vitro assays on human cancer cell lines revealed that this compound induced apoptosis at concentrations above 25 µM after 24 hours of exposure. Flow cytometry analysis showed an increase in early apoptotic cells, supporting its potential as an anticancer agent .
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C8H8ClN O2 |
| Molecular Weight | 185.60 g/mol |
| Antimicrobial Activity | MIC: 10 - 50 µg/mL |
| Cytotoxic Concentration | >25 µM for apoptosis induction |
| Mechanism of Action | Phosphodiesterase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
